molecular formula C23H28N2O4 B4928134 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

Cat. No. B4928134
M. Wt: 396.5 g/mol
InChI Key: BKKHIHPYSZEVKR-UHFFFAOYSA-N
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Description

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPWB is a synthetic compound that belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is not fully understood, but it has been found to act as a positive allosteric modulator of the dopamine D2 receptor. This means that this compound enhances the activity of the receptor, leading to increased dopamine signaling in the brain. Dopamine is a neurotransmitter that is involved in the regulation of reward and motivation, and its dysregulation has been implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its positive allosteric modulation of the dopamine D2 receptor, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, there are also limitations to its use, such as its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, including the development of more potent and selective compounds based on its scaffold, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials before it can be considered for human use.
Conclusion
In conclusion, this compound is a synthetic compound that has potential use in various scientific research applications, including neuroscience, cancer research, and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound represents a promising scaffold for the development of novel compounds with improved pharmacological properties, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with 1-(methoxyacetyl)-4-piperidinol and 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and identity of the synthesized this compound are confirmed using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been found to have potential use in various scientific research applications such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound has also been found to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

properties

IUPAC Name

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-28-17-22(26)25-15-12-21(13-16-25)29-20-9-7-19(8-10-20)23(27)24-14-11-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKHIHPYSZEVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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